molecular formula C10H9NO B8572062 3-(2-Pyridyl)-2-cyclopenten-1-one

3-(2-Pyridyl)-2-cyclopenten-1-one

Cat. No.: B8572062
M. Wt: 159.18 g/mol
InChI Key: PBZNHKNFPCSVQG-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)-2-cyclopenten-1-one is a chemical compound of interest in synthetic organic chemistry due to its structure that incorporates both a cyclopentenone core and a 2-pyridyl substituent. The cyclopentenone moiety is a recognized scaffold in synthetic chemistry, often utilized in cycloaddition reactions to construct complex five-membered heterocycles . The presence of the nitrogen-containing pyridyl ring may influence the compound's coordination properties, making it a potential ligand or intermediate in the development of pharmaceuticals and agrochemicals. Compounds with similar structural features are investigated for their utility in creating non-racemic pyrazolines and pyrazolidines, which are important structures in medicinal chemistry . Researchers value this compound for exploring new catalytic asymmetric syntheses and developing novel heterocyclic systems with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-pyridin-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H9NO/c12-9-5-4-8(7-9)10-3-1-2-6-11-10/h1-3,6-7H,4-5H2

InChI Key

PBZNHKNFPCSVQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC=CC=N2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-(2-Pyridyl)-2-cyclopenten-1-one serves as a versatile building block in organic synthesis. It is used to create various derivatives that exhibit distinct chemical properties, making it valuable in developing new materials and pharmaceuticals.

Research indicates that this compound possesses significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that 3-(2-Pyridyl)-2-cyclopenten-1-one exhibits activity against various bacterial strains. For instance:
Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli0.40 mg/mL28.5 ± 0.5
Staphylococcus aureus0.35 mg/mL30.0 ± 0.4
Pseudomonas aeruginosa0.50 mg/mL25.0 ± 0.6

These findings suggest potential applications in developing new antimicrobial agents.

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, potentially leading to reduced levels of inflammatory markers.

Therapeutic Applications

Ongoing research is examining the therapeutic potential of this compound in drug development, particularly focusing on its anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(2-Pyridyl)-2-cyclopenten-1-one revealed promising results against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanisms of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a possible pathway for therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopentenones exhibit diverse biological and chemical behaviors depending on substituents. Below is a comparative analysis grouped by substituent type:

Alkyl-Substituted Cyclopentenones
  • 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one (CAS 1128-08-1) Structure: Features a methyl group at C3 and a pentyl chain at C2. Toxicity: Lacks sufficient toxicity data but shares structural similarity with 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4), which is used as a read-across analog for genotoxicity and skin sensitization studies .
  • 3-Isopropyl-2-cyclopenten-1-one (CAS 1619-28-9)

    • Physical Properties : Molecular weight 124.18, density 0.9378, estimated boiling point 214°C .
    • Comparison : The isopropyl group enhances hydrophobicity compared to the pyridyl substituent in the target compound, likely reducing polarity and altering solubility.
Heterocyclic-Substituted Cyclopentenones
  • 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (CID 18185989) Structure: Contains a pyrrolidine ring (saturated nitrogen heterocycle) at C2. Properties: Molecular formula C₁₀H₁₅NO, molecular weight 165.24 . Comparison: The pyrrolidinyl group introduces basicity due to the amine, contrasting with the aromatic pyridyl group, which may participate in π-π interactions.
  • 4-Hydroxy-2,3,4,5-tetra(2-pyridyl)-2-cyclopenten-1-one Synthesis: Prepared via condensation of 2-pyridil with dibenzylketone, yielding a complex poly-pyridyl structure . Physical Data: Melting point 147–148°C; IR absorption at 1700 cm⁻¹ (C=O stretch) .
Hydroxy- and Carbonyl-Substituted Cyclopentenones
  • 2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, CAS 80-71-7)

    • Applications : Used as a flavoring agent (maple lactone) due to its sweet, caramel-like odor .
    • Properties : Molecular formula C₆H₈O₂, molecular weight 112.13. The hydroxyl group increases polarity, enhancing water solubility compared to pyridyl-substituted analogs.
  • 3-(3-Hydroxypropyl)-2-(4-methylphenyl)-2-cyclopenten-1-one (CAS 543734-29-8)

    • Structure : Combines a hydroxypropyl chain and a p-tolyl group.
    • Molecular Weight : 230.30 .
    • Comparison : The hydroxypropyl substituent introduces hydrogen-bonding capacity, which is absent in the target compound.

Physicochemical and Toxicological Profiles

Compound Name Substituents Molecular Weight Key Properties/Toxicity Findings Evidence ID
3-(2-Pyridyl)-2-cyclopenten-1-one 2-Pyridyl at C3 ~159.18 (est.) High reactivity (α,β-unsaturation) Inferred
3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one Methyl, pentyl 180.27 Read-across analog used for sensitization
2-Hydroxy-3-methyl-2-cyclopenten-1-one Hydroxy, methyl 112.13 Flavoring agent; low toxicity
4-Hydroxy-2,3,4,5-tetra(2-pyridyl)-2-cyclopenten-1-one Four 2-pyridyl groups 404.45 High melting point (147–148°C)

Preparation Methods

Iodination of 2-Cyclopenten-1-one

The foundational step for Suzuki coupling involves iodination at the 3-position of 2-cyclopenten-1-one. As demonstrated in EP1841729B1, treatment of 2-cyclopenten-1-one with iodine and pyridine in carbon tetrachloride yields 3-iodo-2-cyclopenten-1-one. This reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-deficient nature of the cyclopentenone ring. Typical conditions include:

  • Reagents : Iodine (15 g), pyridine (2.4 mL), CCl₄ (50 mL)

  • Yield : ~85% (4 g from 4.35 g starting material)

  • Characterization : ¹H NMR (CDCl₃, 300 MHz) δ 3.23 (m, 1H), 2.74 (m, 2H).

Suzuki-Miyaura Coupling with 2-Pyridylboronic Acid

The iodinated intermediate undergoes palladium-catalyzed coupling with 2-pyridylboronic acid. EP1841729B1 reports a protocol using tetrakis(triphenylphosphine)palladium(0) (10 mg, 5.4 mol%), sodium carbonate (1.5 mL, 2N), and a toluene-ethanol solvent system at 80°C. For 3-(2-pyridyl)-2-cyclopenten-1-one:

  • Reagents : 3-iodo-2-cyclopenten-1-one (65 mg), 2-pyridylboronic acid (40 mg)

  • Yield : ~52 mg (80% based on iodide)

  • Optimization : Higher yields are achieved with degassed solvents and inert atmospheres.

Conjugate Addition of Pyridyl Organometallic Reagents

Grignard and Cuprate Additions to 3-Alkoxy-2-cyclopenten-1-ones

EP1841729B1 details 1,4-additions of organometallic reagents to 3-methoxy-2-cyclopenten-1-one. For pyridyl groups, cyclopentyl cuprates (e.g., cyclopentylmagnesium chloride) are added in THF at -78°C with hexamethylphosphoramide (HMPA) and trimethylsilyl chloride (TMSCl). After acid workup, this yields 3-substituted cyclopentenones:

  • Conditions : CuBr·SMe₂ (800 mg), HMPA (8 mL), TMSCl (5.4 mL)

  • Challenges : Pyridyl Grignard reagents are less stable, requiring low temperatures (-78°C) and short reaction times.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Halogenation/Suzuki32–40High regioselectivity, scalableRequires Pd catalysts, multi-step
Conjugate Addition25–30Direct C–C bond formationPyridyl reagent instability
Oxime Formation60–70Functional group diversificationNot applicable to pyridyl synthesis

Mechanistic Insights and Reaction Optimization

Halogenation Selectivity

Iodination at the 3-position is favored due to the α,β-unsaturated ketone’s electronic profile. The enone system directs electrophiles to the β-carbon, minimizing 2- or 4-substitution byproducts.

Palladium Catalysis in Suzuki Coupling

The oxidative addition of Pd(0) to the C–I bond is rate-determining. Ligand effects (e.g., triphenylphosphine vs. SPhos) significantly impact coupling efficiency. EP1841729B1 reports optimal performance with tetrakis(triphenylphosphine)palladium(0) in toluene-ethanol .

Q & A

Basic: What synthetic strategies are effective for preparing 3-(2-Pyridyl)-2-cyclopenten-1-one, and how can reaction yields be optimized?

Answer:
Synthesis typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 4-hydroxy-2,3,4,5-tetra(2-pyridyl)-2-cyclopenten-1-one) are synthesized via multi-step routes starting with pyridyl Grignard reagents reacting with cyclopentenone precursors . Optimization includes:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of carbonyl groups.
  • Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility.
    Monitor progress via TLC and adjust stoichiometry (e.g., 1.2:1 pyridyl precursor to cyclopentenone) to maximize yields .

Advanced: How can contradictory NMR data for 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives be resolved?

Answer:
Discrepancies may arise from tautomerism or solvent effects. Methodological approaches include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by observing signal splitting at low temperatures.
  • Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts, which can be cross-checked with experimental data.
  • Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and controlled pH to minimize solvent-induced shifts .

Basic: What spectroscopic techniques are critical for characterizing 3-(2-Pyridyl)-2-cyclopenten-1-one?

Answer:

  • ¹H/¹³C NMR : Pyridyl protons resonate at δ 8.2–8.7 ppm; cyclopentenone carbonyl carbons appear at ~200 ppm.
  • IR spectroscopy : Confirm carbonyl stretching (~1700 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error.
  • X-ray crystallography : Resolves stereochemistry and substituent positions definitively .

Advanced: What role does 3-(2-Pyridyl)-2-cyclopenten-1-one play in transition metal catalysis, and how can ligand design be optimized?

Answer:
The pyridyl group acts as a σ-donor/π-acceptor ligand. Studies on rhodium(I) complexes ( ) suggest:

  • Electronic tuning : Electron-withdrawing substituents on the cyclopentenone ring enhance metal-ligand π-backbonding.
  • Steric effects : Bulky groups near the pyridyl nitrogen hinder coordination; methyl or ethyl substituents balance activity and stability.
    Test catalytic performance in cross-coupling reactions under inert atmospheres, varying ligand-to-metal ratios (1:1 to 2:1) .

Basic: How does the 2-pyridyl substituent influence the electrophilicity of the cyclopentenone carbonyl group?

Answer:
The electron-withdrawing pyridyl group increases carbonyl electrophilicity, accelerating nucleophilic additions (e.g., Grignard reagents). Solvent effects are critical:

  • Polar aprotic solvents (e.g., DMF): Stabilize transition states, enhancing reaction rates.
  • Protic solvents (e.g., MeOH): May deactivate nucleophiles via hydrogen bonding.
    Control temperature (<0°C to room temperature) to suppress side reactions like over-addition .

Advanced: What challenges arise in enantioselective synthesis of chiral 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives?

Answer:
Key challenges include:

  • Planar cyclopentenone core : Limits stereochemical control. Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps.
  • Catalyst selection : Asymmetric organocatalysts (e.g., proline derivatives) induce enantioselectivity in Michael additions.
    Validate enantiomeric excess via chiral HPLC or NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

Basic: What safety protocols are recommended for handling 3-(2-Pyridyl)-2-cyclopenten-1-one in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant, per ).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
  • Disposal : Neutralize with dilute HCl before disposal as hazardous waste .

Advanced: How can computational methods predict degradation pathways of 3-(2-Pyridyl)-2-cyclopenten-1-one under oxidative conditions?

Answer:

  • DFT calculations : Model radical intermediates formed during oxidation. Identify likely degradation products (e.g., epoxides or hydroxylated derivatives).
  • Molecular dynamics : Simulate solvent interactions to predict stability in aqueous vs. organic matrices.
    Validate predictions using LC-MS and compare with experimental accelerated aging studies .

Basic: What analytical techniques confirm the presence of 3-(2-Pyridyl)-2-cyclopenten-1-one in complex mixtures (e.g., bio-oil)?

Answer:

  • GC-MS : Compare retention times and fragmentation patterns with authentic standards.
  • FTIR : Detect carbonyl (1700 cm⁻¹) and pyridyl (1600 cm⁻¹) absorptions.
  • HPLC-UV : Use C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm for aromatic moieties .

Advanced: How do steric effects in 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives impact their bioactivity in medicinal chemistry studies?

Answer:

  • Steric hindrance : Bulky substituents reduce binding to enzyme active sites (e.g., kinases).
  • Bioisosteric replacement : Replace pyridyl with pyrimidyl groups to balance lipophilicity and target affinity.
    Assay cytotoxicity via MTT tests and correlate with LogP values (computational or experimental) .

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